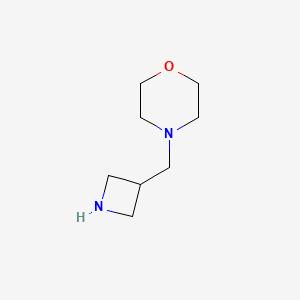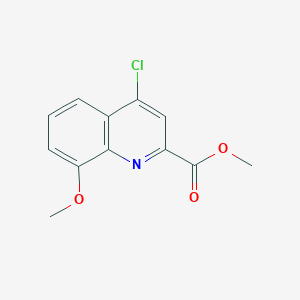
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl-
Vue d'ensemble
Description
9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl-: is an organic compound with the molecular formula C17H20N2. It is a derivative of fluorene, characterized by the presence of two amino groups at the 2 and 7 positions, each substituted with two methyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- typically involves the nitration of fluorene to form 2,7-dinitrofluorene, followed by reduction to yield the diamine derivative. The nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids. The reduction step can be performed using tin and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation for the reduction step. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The reduction of nitro groups to amino groups is a key step in its synthesis.
Substitution: The amino groups can participate in various substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl-.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable, high-performance materials makes it valuable in the field of organic electronics .
Mécanisme D'action
The mechanism of action of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- primarily involves its interaction with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes and the modulation of electronic properties in materials. The pathways involved include electron transfer and conjugation with other aromatic systems, enhancing the compound’s utility in electronic applications.
Comparaison Avec Des Composés Similaires
2,7-Diaminofluorene: A simpler analog without the methyl substitutions.
9,9-Dimethyl-N,N-di(1-naphthyl)-N,N-diphenyl-9H-fluorene-2,7-diamine: A more complex derivative used in OLEDs.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric form used in various electronic applications.
Uniqueness: The uniqueness of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- lies in its specific substitution pattern, which imparts distinct electronic properties and stability. This makes it particularly suitable for use in high-performance electronic devices, where stability and efficiency are crucial.
Propriétés
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)16/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWSLSWOCDRPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)
![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)
![Ethyl benzo[b]thiophene-6-carboxylate](/img/structure/B3097906.png)

acetate](/img/structure/B3097916.png)

![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)
![3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3097954.png)




